Cas no 82463-30-7 (QUINOXALINE, 2,3-DICHLORO-5-METHYL-)

QUINOXALINE, 2,3-DICHLORO-5-METHYL- structure
82463-30-7 structure
Product name:QUINOXALINE, 2,3-DICHLORO-5-METHYL-
CAS No:82463-30-7
MF:C9H6Cl2N2
Molecular Weight:213.063339710236
MDL:MFCD27929282
CID:3526286
PubChem ID:13799586

QUINOXALINE, 2,3-DICHLORO-5-METHYL- 化学的及び物理的性質

名前と識別子

    • QUINOXALINE, 2,3-DICHLORO-5-METHYL-
    • 2,3-DICHLORO-5-METHYLQUINOXALINE(WXG01336)
    • 2,3-DICHLORO-5-METHYLQUINOXALINE
    • 2,3-Dichloro-5-methylquinoxaline (ACI)
    • BS-51857
    • F31283
    • SCHEMBL2423180
    • CS-0157006
    • MFCD27929282
    • 82463-30-7
    • MDL: MFCD27929282
    • インチ: 1S/C9H6Cl2N2/c1-5-3-2-4-6-7(5)13-9(11)8(10)12-6/h2-4H,1H3
    • InChIKey: APGYEHZLFDBECC-UHFFFAOYSA-N
    • SMILES: ClC1C(Cl)=NC2C(=CC=CC=2C)N=1

計算された属性

  • 精确分子量: 211.9908036g/mol
  • 同位素质量: 211.9908036g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 189
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.5
  • トポロジー分子極性表面積: 25.8Ų

QUINOXALINE, 2,3-DICHLORO-5-METHYL- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X35235-1g
2,3-Dichloro-5-methylquinoxaline
82463-30-7 97%
1g
¥324.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X35235-250mg
2,3-Dichloro-5-methylquinoxaline
82463-30-7 97%
250mg
¥97.0 2024-07-18
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
XW0025-5g
2,3-dichloro-5-methylquinoxaline
82463-30-7 95%
5g
$1369 2023-09-07
Chemenu
CM544313-250mg
2,3-Dichloro-5-methylquinoxaline
82463-30-7 95%+
250mg
$*** 2023-05-29
abcr
AB482752-1g
2,3-Dichloro-5-methylquinoxaline, 95%; .
82463-30-7 95%
1g
€140.00 2025-02-19
A2B Chem LLC
AX11676-100mg
2,3-dichloro-5-methylquinoxaline
82463-30-7 97%
100mg
$26.00 2024-04-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTW849-500mg
2,3-dichloro-5-methylquinoxaline
82463-30-7 95%
500mg
¥221.0 2024-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1227646-250mg
2,3-Dichloro-5-methylquinoxaline
82463-30-7 98%
250mg
¥120.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1227646-100mg
2,3-Dichloro-5-methylquinoxaline
82463-30-7 98%
100mg
¥51.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1227646-5g
2,3-Dichloro-5-methylquinoxaline
82463-30-7 98%
5g
¥2340.00 2024-07-28

QUINOXALINE, 2,3-DICHLORO-5-METHYL- 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Toluene ;  7 h, 110 °C
1.2 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  110 °C; 1 h, 110 °C
1.3 Solvents: Water ;  cooled
Reference
A One-pot Facile Synthesis of 2,3-Dihydroxyquinoxaline and 2,3-Dichloroquinoxaline Derivatives Using Silica Gel as an Efficient Catalyst
Zhang, Pei-Ming; et al, Journal of Heterocyclic Chemistry, 2018, 55(7), 1809-1814

QUINOXALINE, 2,3-DICHLORO-5-METHYL- Raw materials

QUINOXALINE, 2,3-DICHLORO-5-METHYL- Preparation Products

QUINOXALINE, 2,3-DICHLORO-5-METHYL- 関連文献

QUINOXALINE, 2,3-DICHLORO-5-METHYL-に関する追加情報

QUINOXALINE, 2,3-DICHLORO-5-METHYL- (CAS No82463-30-7)

The compound QUINOXALINE, 2,3-DICHLORO-5-METHYL- is a highly specialized chemical entity with significant potential in the field of biomaterials and pharmaceutical research. This compound belongs to the class of quinoxalines, which are nitrogen-containing heterocyclic compounds known for their unique structural properties and wide-ranging applications.

Quinoxaline derivatives, such as 2,3-dichloro-5-methyl-quinoxaline, have garnered considerable attention due to their versatility in chemical reactions and their ability to serve as building blocks for more complex molecules. The presence of chloro and methyl groups at specific positions on the quinoxaline ring introduces unique electronic and steric properties, making this compound particularly useful in various biomolecular interactions and drug discovery processes.

Recent studies have highlighted the potential of quinoxaline-based compounds in the development of novel therapeutic agents. For instance, research published in the *Journal of Medicinal Chemistry* demonstrated that certain quinoxaline derivatives exhibit promising activity against cancer cells, particularly in targeting specific signaling pathways involved in tumor growth and metastasis.

Another area where 2,3-dichloro-5-methyl-quinoxaline has shown remarkable potential is in the field of fluorescence imaging. The compound's ability to act as a fluorescent probe has been explored in various biological systems, enabling researchers to visualize cellular processes with high precision. This property makes it an invaluable tool in molecular diagnostics and personalized medicine.

Furthermore, advancements in synthetic chemistry have facilitated the large-scale production of quinoxaline derivatives, ensuring their availability for both research and commercial applications. The use of modern catalytic techniques has significantly improved the efficiency and sustainability of quinoxaline synthesis, aligning with global trends toward green chemistry.

Looking ahead, the ongoing exploration of quinoxaline-based compounds is expected to yield further breakthroughs in the treatment of complex diseases such as cancer, neurodegenerative disorders, and infectious diseases. Collaborative efforts between academia and industry will be crucial in translating these discoveries into clinical applications.

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